molecular formula C7H14ClF2N B1433251 (3,3-Difluorocyclohexyl)methanamine hydrochloride CAS No. 1379025-24-7

(3,3-Difluorocyclohexyl)methanamine hydrochloride

Cat. No.: B1433251
CAS No.: 1379025-24-7
M. Wt: 185.64 g/mol
InChI Key: VGYFFOOFGJJVQQ-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H14ClF2N. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of two fluorine atoms attached to a cyclohexyl ring, which significantly influences its reactivity and interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocyclohexyl)methanamine hydrochloride typically involves the fluorination of cyclohexylmethanamine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the cyclohexyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylmethanamine .

Scientific Research Applications

(3,3-Difluorocyclohexyl)methanamine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluorocyclohexyl)methanamine
  • Cyclohexylmethanamine
  • (3,3-Dichlorocyclohexyl)methanamine

Uniqueness

(3,3-Difluorocyclohexyl)methanamine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased lipophilicity, enhanced metabolic stability, and altered electronic effects compared to non-fluorinated analogs .

Properties

IUPAC Name

(3,3-difluorocyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)3-1-2-6(4-7)5-10;/h6H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYFFOOFGJJVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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